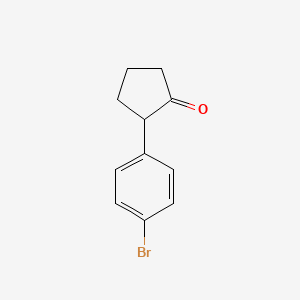

2-(4-Bromophenyl)cyclopentanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromophenyl)cyclopentanone is a chemical compound with the molecular formula C11H11BrO . It is a derivative of cyclopentanone, which is a cyclic ketone .

Synthesis Analysis

The synthesis of cyclopentanone derivatives involves various methods depending on the starting materials and conditions . A common method is through the oxidation of cyclopentanol, a process typically performed using Jones reagent . The synthesis of 2-(4-Bromophenyl)cyclopentanone specifically is not detailed in the retrieved sources.Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)cyclopentanone consists of a cyclopentanone ring with a 4-bromophenyl group attached . The exact structural details are not provided in the retrieved sources.Physical And Chemical Properties Analysis

Cyclopentanone is a stable compound but can form explosive peroxides when exposed to air for a prolonged period. It is flammable, with a flash point of 29 degrees Celsius. It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius . Specific physical and chemical properties of 2-(4-Bromophenyl)cyclopentanone are not detailed in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis of Triarylpyrimidines

“2-(4-Bromophenyl)cyclopentanone” is used in the synthesis of triarylpyrimidines . The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate . This compound is expected to show strong DNA binding affinity .

Production of Copolymers

This compound is used in the production of novel copolymers . The acrylamide monomer, N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) has been synthesized by reacting 4-bromoaniline with methacryloyl chloride in the presence of triethylamine (NR3) at 0–5 °C . Copolymers of N-(4-bromophenyl)2-methacrylamide (BrPMAAm), with glycidyl methacrylate (GMA) were synthesized in 1,4-dioxane solution at 70 ± 1 °C using 2,20-azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .

Hydrogenation of Furfural

“2-(4-Bromophenyl)cyclopentanone” can be used in the hydrogenation of furfural . When using 30 wt.% tert–butanol in water, the yield of cyclopentanone is ca. 20%, and the major product is furfuryl alcohol with a 47% yield .

Safety and Hazards

Direcciones Futuras

The catalytic transformation of biomass-based furan compounds for the synthesis of organic chemicals is an important way to utilize renewable biomass resources. Among the numerous high-value products, cyclopentanone derivatives are a kind of valuable compound obtained by the hydrogenation rearrangement of furfural and HMF in the aqueous phase of metal–hydrogen catalysis .

Propiedades

IUPAC Name |

2-(4-bromophenyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYANSFIFWZNVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929937.png)

![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)

![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2929941.png)

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)

![N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2929947.png)

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)

![1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2929957.png)